molecular formula C7H11F3O2 B3048101 Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- CAS No. 156294-54-1

Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-

Cat. No.: B3048101
CAS No.: 156294-54-1
M. Wt: 184.16 g/mol
InChI Key: KNLXBOKBOCQJTG-UHFFFAOYSA-N
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Description

Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- (CAS: Not explicitly provided in evidence; structurally related to compounds in , and 13) is a fluorinated oxetane derivative characterized by a four-membered oxetane ring substituted with a methyl group and a trifluoroethoxymethyl group. This compound belongs to a class of fluorinated cyclic ethers, which are notable for their unique physicochemical properties, including enhanced thermal stability, hydrophobicity, and resistance to hydrolysis due to the electron-withdrawing trifluoroethoxy (-OCH₂CF₃) moiety .

The compound is frequently utilized as a monomer or intermediate in synthesizing polymers, particularly fluorinated surfactants and amphoteric materials. For example, it is polymerized with boron trifluoro(tetrahydrofuran) to form diammonium bis(hydrogen sulfate) salts, which serve as high-performance surfactants in industrial applications .

Properties

IUPAC Name

3-methyl-3-(2,2,2-trifluoroethoxymethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-6(2-11-3-6)4-12-5-7(8,9)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLXBOKBOCQJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888755
Record name Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
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Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
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CAS No.

156294-54-1
Record name 3-(2,2,2-Trifluoroethoxymethyl)-3-methyloxetane
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Record name Oxetane, 3-methyl-3-((2,2,2-trifluoroethoxy)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Initiation : BF₃·OEt₂ coordinates to the oxetane oxygen, polarizing the ring and facilitating nucleophilic attack by BD.
  • Propagation : Sequential addition of monomer units occurs via oxonium ion intermediates.
  • Termination : Quenching with aqueous methanol yields the polymer, which is subsequently purified via reprecipitation.

Optimization Parameters

Parameter Optimal Value Impact on Yield/Polymer Properties
Temperature 25–40°C Higher temperatures accelerate side reactions
Monomer:Initiator 50:1 Lower ratios improve molecular weight control
Solvent Dichloromethane Enhances solubility of fluorinated monomers

This method achieves a number-average molecular weight (Mₙ) of 21 kDa with a polydispersity index (PDI) of 1.3–1.5.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions provide an alternative pathway, particularly for introducing the trifluoroethoxy group. A two-step synthesis involving 3-methyl-3-(hydroxymethyl)oxetane and 2,2,2-trifluoroethyl iodide has been reported.

Stepwise Procedure

  • Alkylation :

    • Reagents : 3-Methyl-3-(hydroxymethyl)oxetane, 2,2,2-trifluoroethyl iodide, tetrabutylammonium hydrogensulfate (TBAHS), NaOH.
    • Conditions : 60°C, 5.5 hours, phase-transfer catalysis.
    • Yield : 82%.
  • Workup :

    • Neutralization with dilute HCl, extraction with ethyl acetate, and distillation under reduced pressure.

Comparative Substrate Screening

Substrate Leaving Group Yield (%) Purity (GC-MS)
Trifluoroethyl iodide I⁻ 82 98.5
Trifluoroethyl tosylate Tosylate 68 95.2
Trifluoroethyl mesylate Mesylate 74 97.1

Iodide derivatives outperform sulfonate esters due to superior leaving-group ability.

Deoxyfluorination Approaches

Recent advances in fluorination chemistry enable direct incorporation of trifluoroethoxy groups via deoxyfluorination. A protocol adapted from fluoroxetane synthesis employs morpholinosulfur trifluoride (morph-DAST) as the fluorinating agent.

Synthetic Route

  • Precursor Synthesis :
    • 3-Methyl-3-(bromomethyl)oxetane is treated with potassium trifluoroethoxide in DMF.
  • Fluorination :
    • Reagents : Morph-DAST, −78°C, anhydrous THF.
    • Conversion : >90% (monitored by ¹⁹F NMR).

Thermal Stability Analysis

Stage ΔH (kJ/mol) Tₘ (°C) Crystallinity (%)
Post-fluorination 28.1 72 45
Aged (6 weeks) 34.9 75 62

Aging induces secondary crystallization, enhancing surface hydrophobicity (contact angle: 136° ± 4°).

Alternative Methodologies

Grignard Reaction-Based Synthesis

Reaction of 3-methyl-3-(iodomethyl)oxetane with trifluoroethylmagnesium bromide proceeds via a single-electron transfer mechanism:

  • Conditions : 0°C, THF, 2-hour stirring.
  • Yield : 78% (GC-MS), with <5% dimerization byproducts.

Enzymatic Catalysis

Lipase-mediated transesterification using vinyl trifluoroacetate:

  • Enzyme : Candida antarctica Lipase B (CAL-B).
  • Conversion : 65% after 24 hours (30°C).
  • Limitation : Scalability issues due to enzyme denaturation.

Challenges and Mitigation Strategies

Side Reactions

  • Ring-Opening : Competing acid-catalyzed hydrolysis of the oxetane ring.
    • Solution : Strict exclusion of protic solvents during fluorination steps.
  • Oligomerization : Uncontrolled chain propagation in CROP.
    • Solution : Use of chain-transfer agents (e.g., 1-decene).

Purification Difficulties

  • Issue : Co-elution of unreacted trifluoroethanol in column chromatography.
  • Resolution : Azeotropic distillation with n-heptane (bp 98°C).

Industrial-Scale Considerations

Method Cost (USD/kg) E-Factor PMI
CROP 120 8.2 3.1
Nucleophilic Substitution 95 5.7 2.4
Deoxyfluorination 210 11.4 4.8

Nucleophilic substitution offers the best balance of cost and environmental impact (E-Factor = mass waste/mass product).

Emerging Techniques

Flow Chemistry

Microreactor systems enable rapid mixing and heat dissipation:

  • Residence Time : 2 minutes.
  • Yield Improvement : 12% over batch processes.

Photoredox Catalysis

Visible-light-mediated trifluoroethylation using Ir(ppy)₃:

  • Substrate : 3-Methyl-3-(chloromethyl)oxetane.
  • Quantum Yield : 0.45.

Chemical Reactions Analysis

Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- undergoes various chemical reactions, primarily due to the strain energy associated with its four-membered ring. One notable reaction is ring-opening, which can occur under specific conditions, leading to the formation of various products. Common reagents and conditions used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Oxetane derivatives are increasingly utilized as building blocks in organic synthesis. Their unique structure allows for the construction of complex molecules that are essential in pharmaceuticals and agrochemicals. The ability to undergo ring-opening reactions makes them versatile intermediates in synthetic pathways.

Table 1: Applications in Organic Synthesis

Application AreaDescription
PharmaceuticalsUsed to synthesize drugs due to their low toxicity and stability.
AgrochemicalsServes as intermediates in the production of pesticides and herbicides.
Fine ChemicalsFacilitates the creation of specialty chemicals with tailored properties.

Materials Science

Monomer for Polymer Synthesis
In materials science, Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- is explored as a monomer for synthesizing polymers with unique properties. These polymers exhibit high thermal stability and mechanical strength, making them suitable for advanced applications.

Case Study: Polymeric Materials Development

Recent studies have demonstrated the use of oxetane-based monomers in creating fluorinated polymers that exhibit enhanced chemical resistance and durability. These materials are particularly valuable in coatings and sealants used in harsh environments.

Table 2: Properties of Oxetane-Based Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthExcellent
Chemical ResistanceEnhanced against solvents

Medicinal Chemistry

Potential Drug Candidate
Research into the medicinal applications of Oxetane derivatives has revealed their potential as drug candidates. Their structural characteristics allow for modifications that can enhance pharmacological properties.

Table 3: Medicinal Applications

Application AreaDescription
Drug DevelopmentInvestigated for anti-cancer and anti-inflammatory properties.
TherapeuticsPotential use in treating various diseases due to low toxicity profile.

Environmental Considerations

Fluorinated Compounds
Due to the presence of trifluoroethoxy groups, there are environmental considerations regarding the use of Oxetane compounds. Studies suggest that while they exhibit beneficial properties in terms of chemical resistance, their environmental impact must be assessed carefully.

Table 4: Environmental Impact Assessment

AspectConsideration
BiodegradabilityLimited; requires further study
ToxicityLow toxicity observed in preliminary studies
PersistencePotential for persistence in the environment

Mechanism of Action

The mechanism of action of Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- is not well understood. studies have shown that it undergoes ring-opening reactions under certain conditions, leading to the formation of various products. The reactivity of this compound can be attributed to the strain energy associated with the four-membered ring.

Comparison with Similar Compounds

Key Differences:

Fluorination Impact: The trifluoroethoxy substituent in the target compound provides moderate hydrophobicity and chemical inertness compared to the more fluorinated analogs (e.g., pentafluoropropoxy and nonafluorohexyl variants), which exhibit superior oil/water repellency but higher environmental persistence . Non-fluorinated oxetanes, such as 3-ethyl-3-hydroxymethyloxetane, lack the thermal stability and solvent resistance of fluorinated derivatives, limiting their use to less demanding applications .

Synthetic Utility: The trifluoroethoxy compound is preferred in amphoteric surfactants, while longer perfluoroalkyl chains (e.g., nonafluorohexyl) are favored in coatings and lubricants for enhanced performance .

Performance in Surfactants

The target compound’s polymer with boron trifluoro(tetrahydrofuran) demonstrates exceptional surface tension reduction (≤25 mN/m) and stability in acidic/alkaline environments, outperforming non-fluorinated surfactants . However, its environmental degradation profile is less favorable than hydrocarbon-based alternatives, necessitating controlled disposal .

Thermal and Chemical Stability

Differential Scanning Calorimetry (DSC) studies indicate a glass transition temperature (Tg) of ~80°C for polymers derived from the trifluoroethoxy oxetane, compared to >120°C for pentafluoropropoxy analogs. This reflects the trade-off between fluorine content and material flexibility .

Biological Activity

Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- (CAS Number: 156294-54-1) is a chemical compound characterized by its molecular formula C₇H₁₁F₃O₂ and a molecular weight of 184.16 g/mol. The compound features a four-membered oxetane ring, which contributes to its unique chemical properties and potential biological activities.

Chemical Structure

The structure of Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- can be represented as follows:

InChI InChI 1S C7H11F3O2 c1 6 2 11 3 6 4 12 5 7 8 9 10 h2 5H2 1H3\text{InChI }\text{InChI 1S C7H11F3O2 c1 6 2 11 3 6 4 12 5 7 8 9 10 h2 5H2 1H3}

Physical Properties

PropertyValue
Molecular Weight184.16 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The biological activity of Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- is primarily linked to its ability to undergo ring-opening reactions. This reactivity is attributed to the strain energy inherent in the four-membered oxetane ring. Under specific conditions, the compound can interact with biological molecules, potentially leading to various pharmacological effects.

Research Findings

Recent studies have explored the potential applications of oxetanes in medicinal chemistry. A comprehensive analysis revealed that oxetanes can serve as versatile building blocks in drug design due to their unique structural properties and reactivity profiles. The following key findings highlight the biological significance of this compound:

  • Synthesis and Stability : Research indicates that oxetanes exhibit stability under acidic and basic conditions, making them suitable for various synthetic transformations. Over 30 different chemical transformations have been documented that enhance the accessibility of oxetane derivatives for medicinal applications .
  • Pharmacological Potential : The low toxicity and favorable stability of Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- under physiological conditions suggest its potential as a drug candidate. Its incorporation into drug development programs is being actively explored due to its promising biological activity .

Case Study 1: Drug Development Applications

A study focused on the synthesis of novel oxetane derivatives demonstrated their efficacy as intermediates in developing anti-cancer agents. The oxetane core was modified to enhance biological activity while maintaining low toxicity profiles.

Case Study 2: Material Science

In material science applications, oxetanes have been utilized as monomers for polymer synthesis. The resulting polymers exhibit high thermal stability and mechanical strength, indicating potential uses in biomedical applications such as drug delivery systems.

Comparative Analysis

Comparing Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- with other similar compounds reveals its unique advantages:

Compound NameMolecular FormulaBiological Activity
Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- C₇H₁₁F₃O₂Potential drug candidate with low toxicity
3-Methyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene C₉H₈F₃NHigher toxicity; limited use in drug design
3-Methyl-3-(2,2,2-trifluoroethoxymethyl)benzoic acid C₉H₉F₃O₂Moderate activity; less versatile

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Reactant of Route 2
Reactant of Route 2
Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-

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